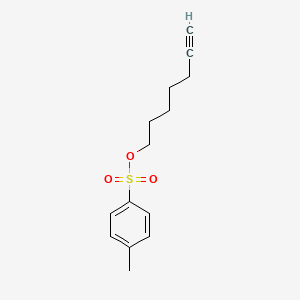

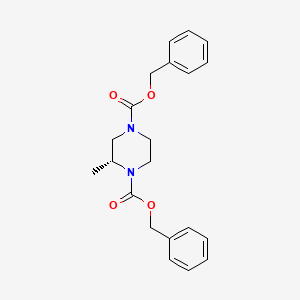

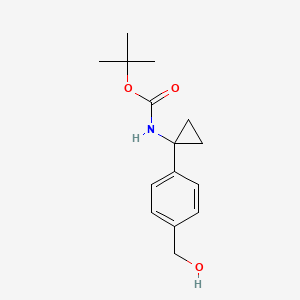

(4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methoxycarbonyl)phenylboronic Acid is a reagent used for various organic synthesis processes . It is a white or off-white solid powder, primarily used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of 4-(Methoxycarbonyl)phenylboronic Acid involves the reaction of phenylacetic acid methyl ester with THF/methanol mixture and 1N sodium hydroxide solution. The reaction mixture is stirred at room temperature for 18 hours and then at 40°C for 3 hours. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. Water is added to the concentrated residue, and the mixture is acidified by adding 1N hydrochloric acid. The precipitated solid is collected by filtration and dried under reduced pressure .Molecular Structure Analysis

The molecular formula of 4-(Methoxycarbonyl)phenylboronic Acid is C8H9BO4 . The molecular weight is 179.97 . The InChI string isInChI=1S/C8H9BO4/c1-13-8(10)6-2-4-7(5-3-6)9(11)12/h2-5,11-12H,1H3 . Chemical Reactions Analysis

4-(Methoxycarbonyl)phenylboronic Acid is used in various chemical reactions. It is used in tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence, copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, one-pot ipso-nitration of arylboronic acids, copper-catalyzed nitration, and cyclocondensation followed by palladium-phosphine-catalyzed Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis

4-(Methoxycarbonyl)phenylboronic Acid is a white to light yellow crystal powder . It has a melting point of 197-200 °C (lit.) . The density is 1.25±0.1 g/cm3 (Predicted) . It is soluble in methanol . The pKa is 7.69±0.10 (Predicted) .Safety and Hazards

4-(Methoxycarbonyl)phenylboronic Acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. In case of skin contact, wash off with soap and plenty of water. If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .

properties

IUPAC Name |

(4-methoxycarbonyl-1H-indol-6-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO4/c1-16-10(13)8-4-6(11(14)15)5-9-7(8)2-3-12-9/h2-5,12,14-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCWPFZOCPWTNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C2C=CNC2=C1)C(=O)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.00 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,5,5-Tetramethyl-2-(2H,4H-spiro[benzo[b][1,4]dioxepine-3,1'-cyclopropan]-6-yl)-1,3,2-dioxaborolane](/img/structure/B8228100.png)

![10-Bromo-11H-benzo[a]carbazole](/img/structure/B8228148.png)

![2-Bromo-7,7-dimethyl-5-phenyl-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B8228151.png)